molecular formula C6H2BrClF2O2S B13270579 4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride

4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride

Cat. No.: B13270579
M. Wt: 291.50 g/mol
InChI Key: OBYKPECDWCVCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H2BrClF2O2S. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonyl fluoride group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the sulfonylation of 4-Bromo-5-chloro-2-fluorobenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Catalysts: Catalysts such as palladium (Pd) are used in coupling reactions.

    Solvents: Solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of biochemical probes and inhibitors for studying enzyme functions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloro-1-fluorobenzene: This compound lacks the sulfonyl fluoride group and has different reactivity and applications.

    1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but with different substitution patterns, leading to variations in chemical behavior.

    4-Fluorobenzyl bromide: Contains a benzyl group instead of a sulfonyl fluoride group, resulting in different reactivity.

Uniqueness

4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and allows for the formation of covalent bonds with nucleophiles. This makes it particularly valuable in the development of enzyme inhibitors and other biochemical tools.

Properties

Molecular Formula

C6H2BrClF2O2S

Molecular Weight

291.50 g/mol

IUPAC Name

4-bromo-5-chloro-2-fluorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H

InChI Key

OBYKPECDWCVCFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)S(=O)(=O)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.